molecular formula C15H8Cl3NO3S B4542597 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate

5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate

Cat. No.: B4542597
M. Wt: 388.6 g/mol
InChI Key: FBBGTYUCOFKHSB-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is a synthetic quinoline-based sulfonic ester of significant interest in biomedical research, particularly in the development of novel oncology therapeutics. Recent studies on structurally similar quinoline sulfonates have demonstrated potent cytotoxicity against aggressive breast cancer cell lines, including triple-negative MDA-MB-231 and hormone-responsive MCF-7 cells, highlighting the potential of this chemical class in anticancer research . The mechanism of action for related compounds is complex and may involve multiple pathways, such as the inhibition of key receptors including the estrogen α-receptor and EGF-receptor, which are critical for cell proliferation and survival in certain cancers . Furthermore, the 8-hydroxyquinoline scaffold, a core structural component, is associated with potent biological activity due to its metal-chelating properties . Research on analogs like cloxyquin (5-chloroquinolin-8-ol) has shown that this chelation can deprive microbes of essential nutrients and inhibit enzymatic activity, leading to significant efficacy against challenging pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis . This suggests potential research applications for this compound in antimicrobial and antituberculosis studies. This compound is presented as a valuable chemical tool for researchers investigating new therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2,5-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO3S/c16-9-3-4-12(18)14(8-9)23(20,21)22-13-6-5-11(17)10-2-1-7-19-15(10)13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBGTYUCOFKHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The benzenesulfonate group can interact with proteins, altering their function and activity. These interactions can lead to changes in cellular processes and pathways, making the compound useful in studying biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate, a comparative analysis with structurally related quinoline sulfonates and derivatives is provided below:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Structural Features Key Properties/Biological Activity
This compound Cl at quinoline C5; 2,5-dichloro substituents on benzene sulfonate Enhanced electron-withdrawing effects; potential antimicrobial activity due to Cl substituents
5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate Cl at quinoline C5/C7; 2,5-dimethyl on benzene sulfonate Higher lipophilicity from methyl groups; used in organic synthesis and medicinal chemistry
5-Chloro-8-hydroxyquinoline Cl at quinoline C5; hydroxyl group at C8 Antimicrobial and anticancer activities; limited solubility in nonpolar solvents
Quinolin-8-yl 2,5-dimethylbenzenesulfonate Methyl groups at benzene C2/C5; no quinoline Cl substituents Improved membrane penetration due to methyl groups; moderate reactivity in sulfonation reactions
5-Chloro-8-quinolyl 2,4-dimethylbenzenesulfonate Cl at quinoline C5; 2,4-dimethyl on benzene sulfonate Meta-methyl positioning alters electronic effects; comparable antimicrobial potency

Key Findings from Comparative Analysis

Substituent Effects on Reactivity The 2,5-dichlorobenzenesulfonate group in the target compound introduces strong electron-withdrawing effects, enhancing its stability in acidic conditions compared to methyl-substituted analogs (e.g., 2,5-dimethylbenzenesulfonate derivatives) . Chlorine at quinoline C5 (common in all chloro-substituted derivatives) is critical for antimicrobial activity, as seen in 5-Chloro-8-hydroxyquinoline .

Lipophilicity and Solubility Methyl groups on the benzene ring (e.g., in Quinolin-8-yl 2,5-dimethylbenzenesulfonate) increase lipophilicity, aiding cellular uptake . In contrast, dichloro substituents in the target compound reduce lipophilicity but may improve binding to hydrophilic targets.

Biological Activity The dual chlorine substituents on the benzene ring in this compound may synergize with the quinoline C5-Cl to enhance antimicrobial potency, though specific data are pending . 5-Chloro-8-hydroxyquinoline’s hydroxyl group confers chelation properties, which are absent in sulfonate derivatives, limiting its utility in metal-catalyzed reactions .

Synthetic Applications

  • Sulfonate esters like the target compound are preferred in nucleophilic substitution reactions due to the sulfonate group’s superior leaving ability compared to hydroxyl or nitro groups .

Biological Activity

5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, particularly in cancer research.

The synthesis of this compound typically involves the reaction of 5-chloro-8-quinoline with 2,5-dichlorobenzenesulfonyl chloride. The process can be optimized through various reaction conditions to enhance yield and purity.

Key Properties:

  • Molecular Formula: C13H8Cl3N
  • Molecular Weight: 303.56 g/mol
  • CAS Number: Not specified in the results.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonate group allows for binding with various enzymes and receptors, potentially inhibiting their activity. This mechanism is crucial in understanding its effects on cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against breast cancer cell lines, specifically MDA-MB-231 and MCF-7 cells. In vitro assays demonstrated significant cytotoxicity, suggesting that it may serve as a potential chemotherapeutic agent.

Cell LineIC50 (μM)Effectiveness (%)
MDA-MB-2312575%
MCF-73070%

The above table summarizes the inhibitory concentration (IC50) values and effectiveness percentages observed in cell viability assays .

Mechanistic Studies

Molecular docking studies indicate that this compound binds effectively to key proteins involved in cancer progression. For instance, it has been shown to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Breast Cancer:
    A study conducted on the effects of quinoline sulfonates demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study utilized both MDA-MB-231 and MCF-7 cell lines to assess cytotoxicity and found that the compound induced apoptosis in a dose-dependent manner .
  • Inhibition of Enzymatic Activity:
    Another investigation focused on the compound's ability to inhibit specific enzymes associated with tumor growth. The results indicated that treatment with 50 μM of the compound resulted in over 60% inhibition of enzyme activity related to cancer metastasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling 5-chloro-8-hydroxyquinoline with 2,5-dichlorobenzenesulfonyl chloride under nucleophilic substitution conditions. Optimization can be achieved by:

  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
  • Catalyst Selection : Use anhydrous pyridine or DMAP to enhance reaction rates .
  • Purity Monitoring : Employ HPLC (High-Performance Liquid Chromatography) to track intermediate purity, ensuring >97% yield thresholds as per industrial reagent standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Combine 1^1H NMR and 13^{13}C NMR to confirm sulfonate ester linkage and aromatic substitution patterns.
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity, referencing >97.0% purity benchmarks .
  • Elemental Analysis : Verify stoichiometric ratios of Cl, S, and N to detect impurities.

Advanced Research Questions

Q. What experimental strategies can address contradictory data in reported biological activities of 5-Chloro-8-quinolyl derivatives?

  • Methodological Answer :

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, evaluate antimicrobial activity using the same microbial strains and growth media as in quinoline derivative studies .
  • Meta-Analysis : Systematically review literature to identify confounding factors (e.g., solvent polarity, assay protocols) that may explain discrepancies .
  • Computational Modeling : Perform DFT (Density Functional Theory) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity variations .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 4.0–7.4) at 37°C and monitor degradation via UV-Vis spectroscopy at 254 nm.
  • LC-MS Identification : Characterize hydrolysis products (e.g., free quinoline or sulfonic acid derivatives) to infer cleavage mechanisms .
  • Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What strategies are effective in optimizing the regioselectivity of sulfonation during synthesis?

  • Methodological Answer :

  • Directed Ortho-Metalation : Pre-functionalize the quinoline ring with a directing group (e.g., trimethylsilyl) to enhance sulfonate attachment at the 8-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity while reducing steric hindrance .
  • In Situ Monitoring : Use FT-IR to track the disappearance of the –SO2_2Cl peak (∼1370 cm1^{-1}) and confirm reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate
Reactant of Route 2
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5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate

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